Menthofuran-13C2: An In-depth Technical Guide for Researchers
Menthofuran-13C2: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic pathways of Menthofuran-13C2. This isotopically labeled compound serves as a critical tool in metabolism, pharmacokinetic, and toxicology studies of its parent compound, menthofuran, a naturally occurring monoterpene with known hepatotoxicity.
Core Chemical Properties
Menthofuran-13C2 is a stable isotope-labeled version of menthofuran, where two carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13. This labeling provides a distinct mass signature, allowing for its precise quantification and differentiation from endogenous menthofuran in biological matrices.
| Property | Value | Source(s) |
| Molecular Formula | C₈¹³C₂H₁₄O | [1] |
| Molecular Weight | 152.20 g/mol | [1] |
| Parent Compound CAS Number | 494-90-6 | [1] |
| Appearance | Typically a liquid | [2][3] |
| Storage | Recommended storage at -20°C |
Note: Specific details regarding isotopic purity and enrichment should be obtained from the certificate of analysis provided by the supplier.
Physicochemical Properties of Unlabeled Menthofuran
The physical and chemical characteristics of the unlabeled parent compound, menthofuran, provide a foundational understanding for working with its isotopically labeled counterpart.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | |
| Molar Mass | 150.22 g/mol | |
| Boiling Point | 204-206 °C | |
| Flash Point | 75.56 °C | |
| Specific Gravity | 0.960 to 0.970 @ 25°C | |
| Refractive Index | 1.4810 to 1.4860 @ 20°C |
Metabolic Activation and Toxicity
Menthofuran is the primary toxic metabolite of pulegone, a major constituent of pennyroyal oil. Its toxicity, particularly hepatotoxicity, is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.
The metabolic pathway involves the oxidation of the furan ring to form reactive intermediates, including a highly reactive γ-ketoenal. This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular damage and toxicity. The use of Menthofuran-13C2 allows researchers to trace the metabolic fate of menthofuran and identify the specific proteins and cellular components that are targeted by its reactive metabolites.
The primary human liver cytochrome P450 enzymes involved in the metabolism of menthofuran are CYP2E1, CYP1A2, and CYP2C19, with a contribution from CYP2A6.
Metabolic activation of menthofuran by cytochrome P450 enzymes.
Experimental Protocols: Application of Menthofuran-13C2
Menthofuran-13C2 is an invaluable tool for quantitative analysis in various experimental settings, primarily serving as an internal standard in mass spectrometry-based assays.
Protocol: Quantification of Menthofuran in Biological Samples using Menthofuran-13C2 as an Internal Standard
This protocol outlines a general workflow for the use of Menthofuran-13C2 as an internal standard for the quantification of menthofuran in biological samples (e.g., plasma, liver microsomes) by liquid chromatography-mass spectrometry (LC-MS).
Workflow for Menthofuran quantification using Menthofuran-13C2.
Methodology Details:
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Preparation of Standards and Samples:
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Prepare a stock solution of Menthofuran-13C2 in a suitable organic solvent (e.g., acetonitrile, methanol).
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Prepare a series of calibration standards containing known concentrations of unlabeled menthofuran and a fixed concentration of Menthofuran-13C2.
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For experimental samples, add a known amount of the Menthofuran-13C2 stock solution to each sample prior to extraction.
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Extraction:
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Employ a validated liquid-liquid extraction (e.g., with ethyl acetate or hexane) or solid-phase extraction protocol to isolate menthofuran and Menthofuran-13C2 from the biological matrix.
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LC-MS/MS Analysis:
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Utilize a suitable C18 reversed-phase column for chromatographic separation.
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The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ion transitions for both unlabeled menthofuran and Menthofuran-13C2. The +2 Da mass difference allows for their distinct detection.
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Data Analysis:
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Integrate the peak areas for both the analyte (menthofuran) and the internal standard (Menthofuran-13C2).
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Calculate the ratio of the peak area of menthofuran to the peak area of Menthofuran-13C2.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
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Determine the concentration of menthofuran in the experimental samples by interpolating their peak area ratios from the calibration curve.
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Tracing Metabolic Fates
The stable isotope label in Menthofuran-13C2 allows for the unequivocal tracing of its metabolic fate in complex biological systems. By tracking the incorporation of the 13C atoms into various metabolites, researchers can elucidate the complete metabolic pathway and identify novel or unexpected biotransformation products.
Using Menthofuran-13C2 to trace metabolic pathways.
This approach is particularly powerful when combined with high-resolution mass spectrometry, which can accurately determine the mass of the labeled metabolites and aid in their structural elucidation.
Conclusion
Menthofuran-13C2 is an essential tool for researchers investigating the metabolism, pharmacokinetics, and toxicology of menthofuran. Its use as an internal standard ensures accurate quantification, while its stable isotope label provides a powerful means to trace metabolic pathways and identify reactive intermediates. The methodologies and information presented in this guide are intended to support the design and execution of robust and informative studies in drug development and toxicology research.
